molecular formula C10H13NO3 B7934771 Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate

Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate

Cat. No.: B7934771
M. Wt: 195.21 g/mol
InChI Key: HKZRIKRXCFKBDF-YDSLMUAZSA-N
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Description

Methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is characterized by its rigid framework and the presence of multiple stereocenters, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. This is followed by the introduction of the ester group through esterification reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems can help maintain the stringent conditions required for the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways. The specific pathways involved can vary based on the context in which the compound is used, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate can be compared to other tricyclic compounds with similar structures. Some similar compounds include:

    5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid: Shares a similar tricyclic core but differs in functional groups.

    Norbornanedicarboxylic acid: Another tricyclic compound with different substituents and stereochemistry.

    Hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-7-carboxylic acid: Similar in structure but with variations in the ring system and functional groups.

The uniqueness of Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate lies in its specific stereochemistry and the presence of the azatricyclic core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)7-4-2-5-6(3-4)11-9(12)8(5)7/h4-8H,2-3H2,1H3,(H,11,12)/t4-,5-,6?,7-,8?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZRIKRXCFKBDF-YDSLMUAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC3C1C(=O)NC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2C[C@@H]3C1C(=O)NC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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